molecular formula C11H10F2N2S B15305782 N-(3,4-Difluorobenzyl)-1-(thiazol-2-yl)methanamine

N-(3,4-Difluorobenzyl)-1-(thiazol-2-yl)methanamine

Cat. No.: B15305782
M. Wt: 240.27 g/mol
InChI Key: VKBVWBNFVHSTNA-UHFFFAOYSA-N
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Description

[(3,4-difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine is a compound that features a combination of a difluorophenyl group and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3,4-difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine typically involves the reaction of 3,4-difluorobenzyl chloride with 2-aminomethylthiazole. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) and are conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of [(3,4-difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[(3,4-difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in DMF.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the difluorophenyl group.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

[(3,4-difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of [(3,4-difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the thiazole ring can participate in hydrogen bonding and other interactions. These combined effects can modulate biological pathways and result in the compound’s observed activities.

Comparison with Similar Compounds

Similar Compounds

  • [(3,4-difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine
  • [(3,4-difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine
  • [(3,4-difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine

Uniqueness

[(3,4-difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine stands out due to its unique combination of a difluorophenyl group and a thiazole ring, which imparts distinct chemical and biological properties. This combination can result in enhanced stability, reactivity, and binding affinity compared to other similar compounds.

Properties

Molecular Formula

C11H10F2N2S

Molecular Weight

240.27 g/mol

IUPAC Name

1-(3,4-difluorophenyl)-N-(1,3-thiazol-2-ylmethyl)methanamine

InChI

InChI=1S/C11H10F2N2S/c12-9-2-1-8(5-10(9)13)6-14-7-11-15-3-4-16-11/h1-5,14H,6-7H2

InChI Key

VKBVWBNFVHSTNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNCC2=NC=CS2)F)F

Origin of Product

United States

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